molecular formula C10H7BrFN B1528921 4-Bromo-8-fluoro-7-methylquinoline CAS No. 1375302-38-7

4-Bromo-8-fluoro-7-methylquinoline

Cat. No. B1528921
CAS RN: 1375302-38-7
M. Wt: 240.07 g/mol
InChI Key: ZXNQCBWTRHNYDZ-UHFFFAOYSA-N
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Description

4-Bromo-8-fluoro-7-methylquinoline is a chemical compound with the molecular formula C10H7BrFN . It has a molecular weight of 240.07 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Bromo-8-fluoro-7-methylquinoline consists of a quinoline backbone with bromine, fluorine, and methyl substituents at the 4, 8, and 7 positions respectively .

Scientific Research Applications

Antibacterial Activity

4-Bromo-8-fluoro-7-methylquinoline is related to the class of fluoroquinolones, which have been studied for their antibacterial properties. Fluoroquinolones, including compounds like norfloxacin and ciprofloxacin, target DNA gyrase, an essential bacterial enzyme. They are noteworthy for their broad and intense activities against gram-negative bacilli and cocci, and have shown potential in controlling experimentally induced systemic infections when administered orally in well-tolerated doses (Wolfson & Hooper, 1985).

Synthesis Methods

Research has been conducted on methods to synthesize haloquinolines, which include 4-Bromo-8-fluoro-7-methylquinoline. A study described a general approach for synthesizing 3-fluoro-, 3-chloro-, and 3-bromoquinolines using the Friedländer reaction of α-haloketones, showcasing the scope and influence of different components in the reaction (Ryabukhin et al., 2011).

Biological Activities

In another study, derivatives of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline, which can be synthesized from compounds similar to 4-Bromo-8-fluoro-7-methylquinoline, were found to possess significant broad antibacterial activity against both gram-positive and gram-negative bacteria. Some of these compounds also demonstrated remarkable antifungal activity (Abdel‐Wadood et al., 2014).

Photolabile Protecting Group

Brominated hydroxyquinoline, closely related to 4-Bromo-8-fluoro-7-methylquinoline, has been studied as a photolabile protecting group with sensitivity to multiphoton excitation. This suggests potential applications in photochemistry and biological studies where controlled release of protected compounds is required (Fedoryak & Dore, 2002).

Antibacterial Potency Enhancement

Another study designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, leading to compounds with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural modification significantly enhanced the antibacterial potency compared to standard drugs (Kuramoto et al., 2003).

Safety and Hazards

4-Bromo-8-fluoro-7-methylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-bromo-8-fluoro-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-2-3-7-8(11)4-5-13-10(7)9(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNQCBWTRHNYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CC(=C2C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719905
Record name 4-Bromo-8-fluoro-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-8-fluoro-7-methylquinoline

CAS RN

1375302-38-7
Record name 4-Bromo-8-fluoro-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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